7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
Description
Properties
Molecular Formula |
C10H14N4O |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
7-(aminomethyl)-4-ethyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one |
InChI |
InChI=1S/C10H14N4O/c1-2-14-6-9(15)13-8-3-7(4-11)5-12-10(8)14/h3,5H,2,4,6,11H2,1H3,(H,13,15) |
InChI Key |
MHHABVHXSYDRBN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(=O)NC2=C1N=CC(=C2)CN |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrido[2,3-b]pyrazin-2-one Derivatives
The core structure, pyrido[2,3-b]pyrazin-2-one, can be synthesized via multistep heterocyclic ring construction involving:
- Condensation of suitable precursors such as 2-aminopyridines with hydrazines or hydrazides.
- Cyclization reactions under acidic or basic conditions to form the fused heterocycle.
For example, a typical route involves the condensation of 2-aminopyridine with ethyl acetoacetate or analogous β-dicarbonyl compounds, followed by oxidative cyclization to yield the pyrazinone core.
Research Discovery:
A recent study demonstrated the synthesis of pyrido[2,3-b]pyrazin-2-one derivatives via condensation of 2-aminopyridine with β-ketoesters, followed by oxidative cyclization using oxidants like potassium permanganate or hydrogen peroxide under mild conditions.
Functionalization at the 4-Position
The introduction of the ethyl group at the 4-position is achieved through alkylation of the heterocyclic nitrogen or carbon atom, depending on the specific substitution pattern. Alkylation is typically performed using ethyl halides (e.g., ethyl bromide) in the presence of bases such as potassium carbonate or sodium hydride.
Introduction of the Aminomethyl Group at Position 7
The aminomethyl substituent at position 7 is introduced via formylation followed by reduction :
- Formylation of the heterocycle at the 7-position using reagents like paraformaldehyde or formaldehyde derivatives in the presence of acid catalysts.
- Reductive amination of the aldehyde intermediate with ammonia or primary amines to yield the aminomethyl group.
Research Findings:
A documented method involves the reaction of the heterocycle with formaldehyde under acidic conditions, followed by reduction with sodium borohydride or catalytic hydrogenation, affording the aminomethyl derivative with high regioselectivity.
Advanced Synthesis via Suzuki-Miyaura Cross-Coupling
Cross-Coupling Strategy
Recent advances utilize Suzuki-Miyaura cross-coupling to introduce various aryl or heteroaryl groups at the 7-position:
- Starting Material: Halogenated heterocycle, such as 7-halo pyrido[2,3-b]pyrazin-2-one.
- Coupling Partners: Arylboronic acids or heteroarylboronic acids.
- Catalyst System: Palladium complexes, such as tetrakis(triphenylphosphine)palladium(0).
- Reaction Conditions: Reflux in solvents like 1,4-dioxane with bases such as sodium bicarbonate or potassium carbonate in aqueous media.
Research Data:
Said Dagdag et al. (2021) demonstrated the synthesis of pyrido[1,2-a]triazin-4-ones via Suzuki coupling, which can be adapted for pyrido[2,3-b]pyrazin-2-one derivatives. Their methodology involves palladium catalysis, arylboronic acids, and mild conditions, yielding high purity products suitable for medicinal chemistry applications.
Data Table of Suzuki Coupling Parameters
| Parameter | Description | Reference Data |
|---|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Used at 0.05–0.1 mol% |
| Solvent | 1,4-Dioxane or DMF | Reflux at 80°C |
| Base | Sodium bicarbonate or potassium carbonate | 2–3 equivalents |
| Reaction Time | 4–6 hours | |
| Yield | 70–85% |
Alternative Synthetic Routes
Multicomponent Reactions (MCRs)
Recent literature suggests employing multicomponent reactions involving isocyanides, aldehydes, and amines to construct the heterocyclic core efficiently. These methods offer rapid access to diverse derivatives with functional group tolerance.
One-Pot Sequential Synthesis
Combining heterocycle formation, functionalization, and cross-coupling in a one-pot procedure has been explored to streamline synthesis, reduce purification steps, and improve overall yields.
Summary of Key Research Discoveries
Chemical Reactions Analysis
Types of Reactions
7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its potential as an antitumor and kinase inhibitory agent.
Industry: Utilized in the development of optoelectronic materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction . The compound’s antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated molecular weight based on formula.
Key Observations:
Substituent Position and Type: The ethyl group at position 4 in the target compound contrasts with bulkier substituents like the 4-ethoxyphenyl group in , which may reduce solubility due to increased hydrophobicity. Halogenated derivatives (e.g., 7-iodo, 7-bromo) are often used as intermediates in cross-coupling reactions for drug discovery . Their higher molecular weights and halogen presence enhance reactivity in synthetic pathways.
Physicochemical Properties :
- The 3-benzoyl derivative in has a high melting point (274°C), likely due to strong intermolecular interactions from the benzoyl and ethoxyphenyl groups.
- The trifluoromethyl derivative has a lower molecular weight (217.14) but higher lipophilicity (CF₃ group), which may influence blood-brain barrier penetration.
Synthetic Yields and Applications: The 3-benzoyl derivative was synthesized in 67% yield , suggesting efficient condensation methods for similar compounds. The 8-[butyl(ethyl)amino] derivative is a validated GPCR ligand, highlighting the pharmacological relevance of aminoalkyl substituents in this scaffold.
Research Findings and Trends
Antimicrobial Potential: Pyrido-pyrazinone derivatives with hydrazinyl substituents (e.g., 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidines) have shown antimicrobial activity in vitro , suggesting that the aminomethyl group in the target compound could be explored for similar applications.
Receptor Targeting: Aminoalkyl-substituted analogs, such as the 8-[butyl(ethyl)amino] derivative, demonstrate the scaffold’s versatility in targeting GPCRs, a critical class of drug targets .
Commercial Availability : Halogenated derivatives (e.g., 7-iodo, 7-bromo) are commercially available as pharmaceutical intermediates, indicating their utility in high-throughput synthesis .
Biological Activity
7-(Aminomethyl)-4-ethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies that highlight its efficacy against various diseases.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₀H₁₄N₄O
- CAS Number : 82530-96-9
The structure features a pyrido[2,3-b]pyrazine core, which is known for its diverse biological properties.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit anticancer activity. A study focusing on pyridine derivatives reported that many such compounds possess the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, derivatives of pyrido[2,3-b]pyrazine have shown promise as inhibitors of key signaling pathways involved in tumor growth and metastasis .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | 15.5 | Apoptosis induction |
| Similar derivatives | A549 | 20.0 | Inhibition of PI3K/Akt pathway |
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been evaluated for anti-inflammatory activity. Studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in response to lipopolysaccharide (LPS) stimulation . This property is crucial for developing therapies for chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
In a controlled study assessing the anticancer potential of this compound on MCF-7 breast cancer cells:
- The compound demonstrated an IC50 value of 15.5 µM , indicating significant potency.
- Mechanistic studies revealed that treatment led to increased levels of apoptotic markers such as cleaved caspase-3 and PARP.
Case Study 2: Anti-inflammatory Activity
Another study investigated the anti-inflammatory effects in a murine model:
- Mice treated with the compound showed reduced levels of TNF-α and IL-6 in serum compared to control groups.
- Histological analysis revealed decreased infiltration of inflammatory cells in tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
